4-(3-Pyridyl)-3-butenoic acid
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Overview
Description
4-(3-Pyridyl)-3-butenoic acid is an organic compound characterized by a pyridine ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-pyridyl)-3-butenoic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridyl boronic acid with an appropriate halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyridyl)-3-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming pyridyl butanoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridyl butanoic acids.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
4-(3-Pyridyl)-3-butenoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-pyridyl)-3-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the butenoic acid moiety can participate in covalent bonding with target molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, known for its diverse biological properties.
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Uniqueness: 4-(3-Pyridyl)-3-butenoic acid is unique due to its combination of a pyridine ring and a butenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
CAS No. |
58725-94-3 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(E)-4-pyridin-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |
InChI Key |
MHVJWSPYMHAALE-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=CCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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